molecular formula C10H8F3N3O B7605713 1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-methylurea

1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-methylurea

Cat. No.: B7605713
M. Wt: 243.18 g/mol
InChI Key: SIWZBKSHRJOUNV-UHFFFAOYSA-N
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Description

1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-methylurea is an organic compound characterized by the presence of a cyano group, a trifluoromethyl group, and a methylurea moiety

Preparation Methods

The synthesis of 1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-methylurea typically involves multiple steps. One common method starts with the reaction of 4-cyano-3-(trifluoromethyl)aniline with an isocyanate derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine and a solvent like dichloromethane at low temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-methylurea undergoes various chemical reactions, including:

Scientific Research Applications

1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-methylurea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-methylurea involves its interaction with specific molecular targets. The cyano and trifluoromethyl groups play a crucial role in binding to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-methylurea can be compared with other similar compounds, such as:

  • N-(4-Cyano-3-(trifluoromethyl)phenyl)-2,2,2-trifluoroacetamide
  • (3-Cyano-4-(trifluoromethyl)phenyl)boronic acid
  • 4-(Trifluoromethyl)phenyl isocyanate

These compounds share similar functional groups but differ in their overall structure and specific applications. The presence of the methylurea moiety in this compound makes it unique and potentially more versatile in certain chemical reactions and applications .

Properties

IUPAC Name

1-[4-cyano-3-(trifluoromethyl)phenyl]-3-methylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3O/c1-15-9(17)16-7-3-2-6(5-14)8(4-7)10(11,12)13/h2-4H,1H3,(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIWZBKSHRJOUNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC1=CC(=C(C=C1)C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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